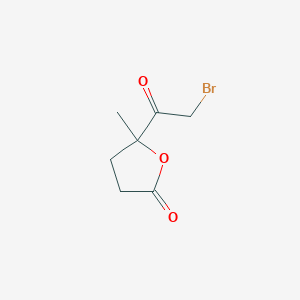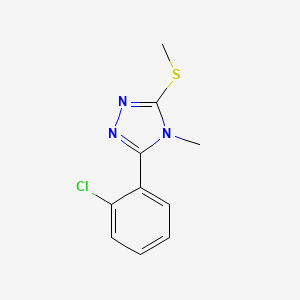
4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylthio group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized using methyl iodide to yield the desired triazole compound .
Industrial Production Methods
In industrial settings, the production of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl-substituted triazole
Substitution: Amino or thiol-substituted triazole
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,2,4-triazole
- 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,2,3-triazole
- 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,3,4-thiadiazole
Uniqueness
3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and different reactivity profiles, making it a valuable compound for various applications .
Propiedades
Número CAS |
116850-67-0 |
|---|---|
Fórmula molecular |
C10H10ClN3S |
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
Clave InChI |
HIYWYLKCJFGGSX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SC)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


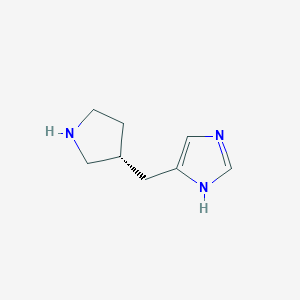

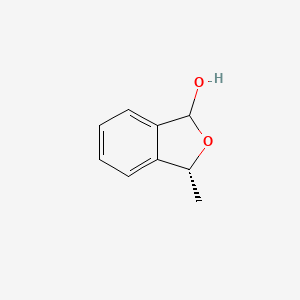
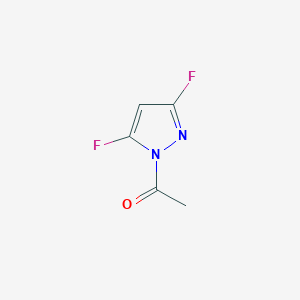
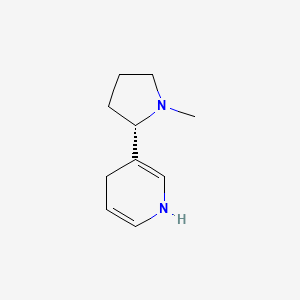
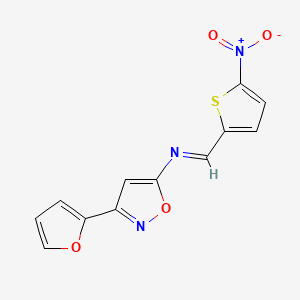

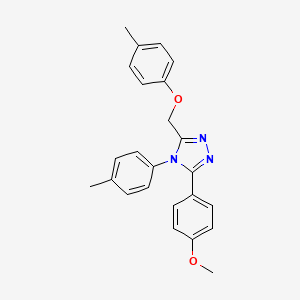
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)



